molecular formula C116H170N34O32 B10822517 Galanin(7-29) (pig)

Galanin(7-29) (pig)

Cat. No.: B10822517
M. Wt: 2552.8 g/mol
InChI Key: AMJDZAOLXJXHIM-DGFPZSQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galanin(7-29) (pig) is a truncated peptide fragment that functions as an antagonist for galanin receptors . This makes it a critical research tool for investigating the diverse physiological roles of the full-length galanin neuropeptide, which includes the inhibition of neurotransmitter release, regulation of hormone secretion, and modulation of gastrointestinal motility . Galanin typically exerts its effects through three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3 . Studies indicate that galanin receptors in different regions of the brain, such as the basal forebrain and hypothalamus, exhibit distinct binding characteristics, suggesting receptor subtype differences . The antagonistic properties of Galanin(7-29) allow researchers to selectively block these receptors to study galanin-mediated signaling pathways. The native galanin peptide is known to have inhibitory actions on neurons, which can include membrane hyperpolarization via the opening of potassium channels and the suppression of excitability by blocking voltage-gated calcium channels . In research settings, Galanin(7-29) (pig) is particularly valuable in the fields of neuroscience and gastroenterology. It is used to explore mechanisms involved in nociception, epilepsy, feeding behavior, cognition, and neuroprotection . Within the gastrointestinal tract, galanin is present in the enteric nervous system and influences smooth muscle contraction and secretion; this receptor antagonist helps elucidate its complex role in both physiological and inflammatory states . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

Molecular Formula

C116H170N34O32

Molecular Weight

2552.8 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C116H170N34O32/c1-12-61(8)95(149-97(163)63(10)132-103(169)81(42-68-48-122-55-129-68)146-113(179)88-24-19-35-150(88)92(157)53-128-98(164)75(36-58(2)3)138-104(170)77(38-60(6)7)139-105(171)79(41-67-27-31-72(153)32-28-67)135-90(155)51-126-96(162)62(9)118)114(180)147-86(47-94(160)161)111(177)144-84(45-89(119)154)109(175)143-82(43-69-49-123-56-130-69)107(173)137-74(23-18-34-125-116(120)121)101(167)148-87(54-151)112(178)141-80(39-65-20-14-13-15-21-65)106(172)142-83(44-70-50-124-57-131-70)108(174)145-85(46-93(158)159)110(176)136-73(22-16-17-33-117)100(166)140-78(40-66-25-29-71(152)30-26-66)99(165)127-52-91(156)134-76(37-59(4)5)102(168)133-64(11)115(181)182/h13-15,20-21,25-32,48-50,55-64,73-88,95,151-153H,12,16-19,22-24,33-47,51-54,117-118H2,1-11H3,(H2,119,154)(H,122,129)(H,123,130)(H,124,131)(H,126,162)(H,127,165)(H,128,164)(H,132,169)(H,133,168)(H,134,156)(H,135,155)(H,136,176)(H,137,173)(H,138,170)(H,139,171)(H,140,166)(H,141,178)(H,142,172)(H,143,175)(H,144,177)(H,145,174)(H,146,179)(H,147,180)(H,148,167)(H,149,163)(H,158,159)(H,160,161)(H,181,182)(H4,120,121,125)/t61-,62-,63-,64-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-/m0/s1

InChI Key

AMJDZAOLXJXHIM-DGFPZSQGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)CNC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)N

Origin of Product

United States

Molecular and Cellular Mechanisms Governing Galanin 7 29 Pig Activity

Galanin Receptor Subtypes and Their Activation by Galanin(7-29) (pig)

Galanin(7-29) (pig) interacts with all three known galanin receptor subtypes, influencing their respective signaling pathways.

Galanin Receptor 1 (GALR1) Interactions

Galanin(7-29) (pig) functions as an agonist at the Galanin Receptor 1 (GALR1) guidetopharmacology.orgguidetopharmacology.org. Binding of Galanin(7-29) (pig) to GALR1 initiates signaling cascades that are characteristic of this receptor subtype biorxiv.orgpnas.orgnih.gov. GALR1 is known to primarily couple with inhibitory Gαi/o proteins biorxiv.orgpnas.orgnih.gov. This coupling leads to the inhibition of adenylyl cyclase activity, consequently reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels biorxiv.orgpnas.orgnih.gov. Specifically, the activation of GALR1 by galanin has been shown to inhibit forskolin-stimulated cAMP production in a manner sensitive to pertussis toxin guidetopharmacology.org.

Galanin Receptor 2 (GALR2) Interactions

Galanin(7-29) (pig) also binds to the Galanin Receptor 2 (GALR2) biorxiv.orgpnas.orgnih.gov. The interaction with GALR2 involves the N-terminal residues of the galanin peptide nih.govmaayanlab.cloud. While GALR2 is predominantly coupled to the Gαq/11 signaling pathway, which mobilizes intracellular calcium (Ca²⁺) biorxiv.orgpnas.orgnih.gov, it has also been demonstrated to efficiently couple to Gi proteins, thereby activating distinct signal transduction pathways simultaneously biorxiv.orgpnas.orgnih.govmaayanlab.cloudmaayanlab.cloud.

Galanin Receptor 3 (GALR3) Interactions

The Galanin Receptor 3 (GALR3) is another target for Galanin(7-29) (pig), with the peptide exhibiting high affinity for this receptor subtype biorxiv.orgpnas.orgnih.govmaayanlab.cloud. The binding of Galanin(7-29) (pig) to GALR3 is dependent on amino acids 17-19 of the galanin sequence, and this affinity is diminished upon removal of amino acids 1 and 2 of the peptide guidetopharmacology.org. Similar to GALR1, GALR3 primarily couples to the inhibitory Gαi/o protein pathway, resulting in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels biorxiv.orgpnas.orgnih.gov.

Affinity and Selectivity Profiles of Galanin(7-29) (pig) at Receptor Subtypes

Galanin(7-29) (pig) demonstrates the capacity to bind to all three galanin receptor subtypes (GALR1, GALR2, and GALR3), indicating a broad interaction profile maayanlab.cloudwikipedia.org. However, the peptide exhibits a notable preference, displaying its highest affinity for GALR3 maayanlab.cloud. The specific binding affinities (Ki values) for Galanin(7-29) (pig) at these receptor subtypes are detailed below:

Receptor SubtypeSpeciesBinding Affinity (Ki)Binding Affinity (pKi)Citation
GALR1Human6.76 nM8.2 guidetopharmacology.org
GALR1Rat24.55 nM7.6 guidetopharmacology.org
GALR3Pig30.2 nM7.5 guidetopharmacology.org
GALR3Rat0.98 nM- nih.gov
GALR3Human2.23 nM- nih.gov

While specific Ki values for Galanin(7-29) (pig) at GALR2 are not explicitly detailed in the provided snippets, the peptide is known to interact with this receptor, albeit with a different primary signaling outcome compared to GALR1 and GALR3 nih.govmaayanlab.cloud.

Intracellular Signaling Cascades Coupled to Galanin Receptor Activation

The activation of galanin receptors by Galanin(7-29) (pig) triggers distinct intracellular signaling pathways, predominantly involving G proteins.

Gαi/o Protein-Mediated Pathways (e.g., Adenylyl Cyclase Inhibition, cAMP Modulation)

The activation of GALR1 and GALR3 by Galanin(7-29) (pig) primarily engages the inhibitory Gαi/o protein pathway biorxiv.orgpnas.orgnih.gov. This coupling event is critical for the downstream modulation of adenylyl cyclase activity. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a significant reduction in the production of intracellular cyclic adenosine monophosphate (cAMP) guidetopharmacology.orgbiorxiv.orgpnas.orgnih.govmaayanlab.cloud. This decrease in cAMP levels is a hallmark of GALR1 and GALR3 signaling and is sensitive to pertussis toxin, a common indicator of Gαi/o protein involvement guidetopharmacology.orgnih.gov. This mechanism underlies many of the inhibitory effects mediated by galanin through these receptors.

Gq/11 Protein-Mediated Pathways (e.g., IP3 Formation, Ca2+ Mobilization)

The activation of GALR2 by ligands such as galanin, and by extension Galanin(7-29) (pig), initiates a cascade involving the Gq/11 protein family biorxiv.orgnih.govmaayanlab.cloudresearchgate.netguidetopharmacology.org. This pathway is characterized by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3) researchgate.netwikipedia.orgyoutube.comyoutube.com. IP3 then triggers the release of calcium ions (Ca2+) from intracellular stores, such as the endoplasmic reticulum, leading to a rapid increase in cytosolic Ca2+ concentration researchgate.netwikipedia.orgyoutube.comyoutube.comnih.gov. Concurrently, DAG activates protein kinase C (PKC), a serine/threonine kinase that phosphorylates various downstream targets, thereby modulating cellular functions researchgate.netwikipedia.orgyoutube.comyoutube.comnih.gov. Studies have demonstrated that galanin itself can induce Ca2+ mobilization in small cell lung cancer (SCLC) cells with a half-maximal effective concentration (EC50) of 20-22 nM and stimulate inositol phosphate (B84403) accumulation with an EC50 of 10 nM, indicative of Gq/11 pathway activation nih.gov. Galanin(7-29) (pig) has been identified as an agonist for GALR2, suggesting its participation in these Gq/11-mediated signaling events guidetopharmacology.org.

Mitogen-Activated Protein Kinase (MAPK) and PI3K-Akt Pathway Involvement

Beyond the canonical Gq/11 pathway, galanin receptor activation can also engage other critical intracellular signaling cascades. Activation of GALR2 has been linked to the stimulation of mitogen-activated protein kinase (MAPK) pathways, often mediated through protein kinase C nih.gov. Furthermore, GALR2 signaling has been associated with the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) pathway nih.gov. This pathway is fundamental for regulating cell survival, proliferation, and growth, and its activation by GALR2 can lead to the inhibition of apoptotic processes nih.govnih.govmdpi.com. While GALR1 also shows evidence of MAPK activation, this typically occurs via Gαi-subunits researchgate.netnih.gov.

Structure Activity Relationships for Galanin 7 29 Pig Receptor Binding and Functional Efficacy

Role of N-Terminal Residues in Ligand-Receptor Interactions

The N-terminal region of galanin, particularly amino acids 1-14, is highly conserved across various species and plays a pivotal role in the peptide's interaction with galanin receptors biorxiv.orged.ac.ukguidetopharmacology.orged.ac.uk. Studies indicate that the integrity of the initial four N-terminal amino acids of galanin is essential for its full biological activity nih.gov. Specific modifications or truncations within this region can significantly alter binding affinity and functional efficacy. For instance, the removal of Glycine (B1666218) at position 1 (G1) reduced binding affinity for GALR1 but not GALR2, while Tryptophan at position 2 (W2) is critical for binding to both GALR1 and GALR2, with mutations leading to a substantial loss of affinity biorxiv.org. The fragment Galanin(7-29) (pig) interacts with these receptors, and its N-terminal residues are thus key determinants of its binding profile. The N-terminal portion of galanin, spanning residues 1-15, has demonstrated binding affinity comparable to the full-length peptide biorxiv.org.

Functional Characterization of Galanin(7-29) (pig) Fragments and Analogues

Galanin(7-29) (pig) has been characterized as an agonist for multiple galanin receptor subtypes, exhibiting notable affinity for GALR1, GALR2, and GALR3 guidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.org. It binds to human GALR1 with a pKi of 8.2 guidetopharmacology.org, to human GALR2 with a pEC50 of 7.5 guidetopharmacology.org, and to rat GALR2 and GALR3 with pKi values of 8.6 and 7.5, respectively guidetopharmacology.orgguidetopharmacology.org.

The functional characterization of various galanin fragments and analogues has further elucidated SAR. For example, porcine galanin-(3-29) does not bind to cloned galanin receptors, indicating that residues preceding position 3 are important for interaction with these specific receptor subtypes guidetopharmacology.org. In contrast, shorter fragments like Galanin(1-15) act as potent agonists at GAL1 and GAL2 receptors, while the Galanin(2-11) amide analogue demonstrates selectivity for GAL2 and GAL3 receptors guidetopharmacology.org. These findings highlight how specific modifications and truncations of the galanin peptide can modulate its receptor binding profile and functional activity.

Table 1: Receptor Binding and Functional Data for Galanin(7-29) (pig) and Related Ligands

LigandReceptorSpeciesAffinity MetricValue (nM or pKi/pEC50)Reference
Galanin(7-29) (pig)GALR1HspKi8.2 guidetopharmacology.org
Galanin(7-29) (pig)GALR2HspEC507.5 guidetopharmacology.org
Galanin(7-29) (pig)GALR2RnpKi8.6 guidetopharmacology.org
Galanin(7-29) (pig)GALR3RnpKi7.5 guidetopharmacology.org
Galanin (full length)GALR1HspKi~7.6 guidetopharmacology.org
Galanin (full length)GALR2HspEC50~8.2 guidetopharmacology.org
Galanin (full length)GALR2RnpKi~8.6 guidetopharmacology.org
Galanin (full length)GALR3RnpKi~7.5 guidetopharmacology.org

Note: Hs = Human, Rn = Rat. Values represent binding affinity or potency.

Table 2: Functional Characterization of Galanin Fragments and Analogues

LigandTarget System/AssayEffectEC50/Ki (nM)Reference
GalaninSCLC cells (H69, H510)Ca2+ mobilization20-22 nih.gov
GalaninSCLC cells (H69, H510)Inositol (B14025) phosphate (B84403) accumulation10 nih.gov
Porcine galanin-(3-29)Cloned GAL1, GAL2, GAL3 receptorsNo bindingN/A guidetopharmacology.org
Galanin(1-15)GAL1/GAL2 receptorsHigh-affinity agonistNot specified guidetopharmacology.org
Galanin(2-11) amideGAL2/GAL3 receptorsSelective agonistNot specified guidetopharmacology.org

Table 3: Impact of N-Terminal Residues on Galanin Receptor Interactions

Residue PositionResidue (Porcine Galanin)Mutation/ModificationImpact on Binding/ActivityReceptor AffectedReference
1 (N-terminus)Gly (G)RemovalReduced binding affinity for GALR1, no effect on GALR2GALR1, GALR2 biorxiv.org
2Trp (W)MutationSignificant loss of binding affinityGALR1, GALR2 biorxiv.org
2-4(N-terminal amino acids)Integrity essentialEssential for full excitatory myogenic actionRat gastric fundus nih.gov
2, 3, 4, 6VariousSubstitution/Add/DelConsiderably influence ability to interact with receptorsGalanin receptors nih.gov

Galanin 7 29 Pig As a Pharmacological Tool and Target for Pre Clinical Research

Development and Application of Galanin Receptor Agonists and Antagonists in Experimental Settings

The development of receptor-subtype-selective ligands has been crucial in elucidating the individual contributions of GALR1, GALR2, and GALR3 to various physiological and pathological states. These pharmacological tools, ranging from selective peptide agonists and antagonists to chimeric molecules, are instrumental in preclinical disease models.

Several synthetic peptides have been developed to selectively target galanin receptor subtypes, allowing researchers to probe their specific functions.

M35: This high-affinity galanin receptor ligand can act as both an antagonist and an agonist depending on the concentration and cellular context. medchemexpress.comabmole.com It displays high affinity for both human GALR1 (Ki = 0.11 nM) and GALR2 (Ki = 2.0 nM). medchemexpress.com In experimental models, M35 has been used to investigate the role of galanin in cognitive processes. For instance, intracerebroventricular administration of M35 has been shown to improve the ability of rats to acquire a swim maze task. medchemexpress.com

M617: A selective GALR1 agonist, M617, has a 25-fold higher affinity for GALR1 over GALR2. nih.gov Specifically, it has Ki values of 0.23 nM for GALR1 and 5.71 nM for GALR2. tocris.com This selectivity makes it a valuable tool for studying the specific roles of GALR1. Preclinical studies have demonstrated that activation of GALR1 with M617 can enhance food consumption in rats and reduce inflammatory pain. tocris.com Furthermore, in a rat model of subarachnoid hemorrhage, M617 was found to attenuate neuronal apoptosis, suggesting a neuroprotective role for GALR1 activation. nih.gov

AR-M1896: This compound is a selective agonist for the GALR2 receptor. tocris.compnas.org It has IC50 values of 1.76 nM for GALR2 and 879 nM for GALR1, demonstrating significant selectivity. tocris.comrndsystems.com AR-M1896 also shows moderate affinity for GALR3. tocris.comrndsystems.com Its application in preclinical research has been pivotal in differentiating the functions of GALR1 and GALR2. For example, in studies of neuropathic pain, intrathecal administration of AR-M1896 induced mechanical and cold allodynia in normal rats, indicating a pronociceptive role for GALR2. pnas.org In contrast, a mixed GALR1/GALR2 agonist showed analgesic effects in a neuropathic pain model, suggesting that GALR1 activation is antinociceptive. pnas.org Additionally, AR-M1896 has been shown to reduce glutamate (B1630785) toxicity in primary hippocampal neural cells, pointing to a neuroprotective function for GALR2. nih.gov

LigandReceptor SelectivityReported Ki/IC50 ValuesKey Research Applications
M35 GALR1/GALR2GALR1: Ki = 0.11 nMGALR2: Ki = 2.0 nMInvestigating cognitive function
M617 GALR1 > GALR2GALR1: Ki = 0.23 nMGALR2: Ki = 5.71 nMStudying feeding behavior, inflammatory pain, and neuroprotection
AR-M1896 GALR2 > GALR1GALR2: IC50 = 1.76 nMGALR1: IC50 = 879 nMDifferentiating roles of GALR1 and GALR2 in pain and exploring neuroprotection

To overcome some of the limitations of native peptides, such as poor bioavailability, chimeric peptides and modified analogues have been synthesized.

Galantide (B1674400): This chimeric peptide, composed of the N-terminal 1-13 amino acids of galanin linked to a fragment of bradykinin, acts as a galanin receptor antagonist. In preclinical studies, galantide has been shown to improve social memory in rats when administered intracerebroventricularly, suggesting a role for endogenous galanin in memory modulation. nih.gov

Other Chimeric Peptides: Several other chimeric peptides, including M15, M32, and M40, have been developed and used as pharmacological tools in galanin research. nih.gov These peptides often exhibit complex pharmacological profiles, sometimes acting as antagonists in some tissues and agonists in others. americanpeptidesociety.org

Modified Analogues: Modifications to the galanin peptide structure have been made to enhance properties such as stability and the ability to cross the blood-brain barrier. These modifications are crucial for developing systemically active compounds for preclinical testing.

Implications for the Identification of Novel Pharmacological Targets in Disease Models

The use of Galanin(7-29) (pig) and its analogues in various disease models has significant implications for the identification of new therapeutic targets. The pig model itself is considered highly relevant for translational research due to anatomical and physiological similarities to humans. mdpi.commdpi.comfrontiersin.org

In models of neuropathic pain , the differential effects of GALR1 and GALR2 agonists have highlighted these receptors as distinct targets. The finding that a selective GALR1 agonist can be antinociceptive suggests that targeting GALR1 could be a strategy for pain relief. pnas.org Conversely, the pronociceptive action of a GALR2 agonist indicates that blocking this receptor might be beneficial. pnas.org

In the context of epilepsy , galanin has a well-established anticonvulsant activity. nih.gov The use of subtype-selective ligands like AR-M1896 has helped to pinpoint the involvement of specific receptors. AR-M1896 has been shown to be antiepileptogenic, preventing full seizures in animal models. tocris.comrndsystems.com This implicates GALR2 as a potential target for the development of new anti-seizure medications.

Furthermore, studies on neuroprotection have revealed the potential of targeting galanin receptors to mitigate neuronal damage. The ability of a GALR2 agonist to reduce glutamate-induced toxicity and a GALR1 agonist to attenuate apoptosis after subarachnoid hemorrhage points to the therapeutic potential of modulating these receptors in conditions like stroke and traumatic brain injury. nih.govnih.gov

Role in Validating Receptor Subtype-Specific Functions in Research

A primary application of Galanin(7-29) (pig) and its synthetic derivatives is the validation of the distinct physiological roles of each galanin receptor subtype. The development of ligands with selectivity for GALR1, GALR2, or GALR3 has been instrumental in this endeavor.

For example, the opposing effects of selective GALR1 and GALR2 agonists in spinal pain processing provides strong evidence for their distinct roles. pnas.org Activation of GALR1 appears to be inhibitory and antinociceptive, particularly after nerve injury, while GALR2 activation is excitatory and pronociceptive under normal conditions. pnas.orgfrontiersin.org This functional validation would not be possible without subtype-selective pharmacological tools.

Similarly, in studies of uterine contractility in pigs, the use of GALR1 and GALR2 antagonists has helped to delineate the involvement of each receptor in the regulation of myometrial activity in both healthy and inflamed states. mdpi.com Such studies are crucial for understanding the complex interplay of neuropeptides and their receptors in peripheral organ systems.

The ability to selectively activate or block a single receptor subtype allows researchers to correlate specific cellular signaling pathways and physiological responses to that particular receptor. This is fundamental to building a comprehensive understanding of the galaninergic system and its potential as a source of novel therapeutic targets.

Future Directions and Emerging Research Frontiers in Galanin 7 29 Pig Studies

Exploration of Undiscovered Receptor Subtypes or Atypical Binding Sites

Current research has identified Galanin(7-29) (pig) as an agonist for the GAL1, GAL2, and GAL3 receptor subtypes, with specific binding affinities documented guidetopharmacology.org. For instance, it exhibits a pKi of 7.6 for GAL1, 8.6 for GAL2, and 7.5 for GAL3 guidetopharmacology.org. Future research could delve into the possibility of undiscovered receptor subtypes or splice variants that may interact with Galanin(7-29) (pig). Investigating atypical binding sites on known receptors or exploring interactions with non-canonical receptor partners could reveal novel mechanisms of action. Such studies would expand our understanding of the galaninergic system's complexity and potentially uncover new targets for therapeutic intervention.

Investigation of Cross-Talk with Other Neuropeptide Systems in Complex Biological Networks

The galaninergic system is known to interact with other neurotransmitter and neuropeptide systems, such as the serotonergic system, which is relevant in mood regulation. Future research could systematically investigate the cross-talk between Galanin(7-29) (pig) and other neurochemical pathways in complex biological networks. Understanding how Galanin(7-29) (pig) signaling integrates with systems like the dopaminergic, noradrenergic, or opioid systems could elucidate its role in intricate physiological processes and disease states. This would involve mapping these interactions in specific brain regions or peripheral tissues to reveal emergent properties within these complex networks.

Advanced Structural Biology Approaches to Receptor-Ligand Complexes for Drug Design

The development of novel, selective ligands for Galanin receptors is a promising area for future pharmacological treatment guidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.org. Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, offer powerful tools to visualize the three-dimensional structures of Galanin(7-29) (pig) bound to its receptors. Future studies employing these methods could provide atomic-level insights into the binding mechanisms, receptor activation, and conformational changes. This detailed structural information is crucial for rational drug design, enabling the development of highly specific agonists or antagonists with improved efficacy and reduced off-target effects for therapeutic applications.

Development of Novel Experimental Models for Specific Functional Interrogations

The broad physiological roles of galanin suggest that novel experimental tools and approaches are essential for advancing research guidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.org. Future research could focus on developing and utilizing novel experimental models tailored to interrogate the specific functions of Galanin(7-29) (pig). This might include creating genetically modified animal models with targeted alterations in Galanin(7-29) (pig) expression or receptor interactions, developing advanced in vitro cell culture systems that better mimic physiological conditions, or employing sophisticated imaging techniques to track its distribution and activity in real-time. Such models would facilitate a more precise understanding of Galanin(7-29) (pig)'s functional contributions in health and disease.

Elucidating the Role of Galanin(7-29) (pig) in Novel Disease Pathologies (pre-clinical)

The galaninergic system has been implicated in various pathological conditions, including Alzheimer's disease, depression, epilepsy, and pain guidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.org. Future pre-clinical research can expand upon these findings by investigating the specific role of Galanin(7-29) (pig) in novel or less-explored disease pathologies. This could involve examining its involvement in metabolic disorders, inflammatory conditions, neurodegenerative diseases beyond Alzheimer's, or psychiatric disorders. Pre-clinical studies using relevant animal models would be critical to identify potential therapeutic targets and understand the peptide's contribution to disease pathogenesis, paving the way for future clinical investigations.

Q & A

Q. What distinguishes Galanin(7-29) (pig) structurally and functionally from the full-length Galanin peptide?

The truncated peptide lacks the N-terminal residues (1-6), which are critical for binding to Galanin receptor 1 (GalR1). Researchers should employ competitive binding assays (e.g., radioligand displacement using HEK-293 cells expressing GalR1/GalR2) to compare binding affinities. Structural analysis via NMR or X-ray crystallography can clarify conformational changes impacting receptor selectivity .

Q. What experimental models are optimal for studying the neuromodulatory effects of Galanin(7-29) (pig)?

Primary neuronal cultures or acute brain slices are preferred for in vitro studies due to preserved synaptic networks. For in vivo models, intracerebroventricular (ICV) administration in rodents allows direct CNS interaction. Ensure dose-response curves are validated using ELISA or microdialysis to quantify peptide stability and bioavailability .

Q. How should researchers standardize protocols for synthesizing and purifying Galanin(7-29) (pig)?

Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by HPLC purification (C18 column, gradient elution with acetonitrile/0.1% TFA). Mass spectrometry (MALDI-TOF) and circular dichroism (CD) are critical for verifying molecular weight and secondary structure integrity .

Advanced Research Questions

Q. How can conflicting data on Galanin(7-29) (pig)’s role in appetite regulation be resolved?

Contradictions often arise from interspecies variability (e.g., pig vs. rodent models) or differences in experimental design (e.g., fasting duration). Researchers should:

  • Conduct meta-analyses to identify confounding variables (e.g., sex, age).
  • Use conditional knockout models to isolate receptor-specific effects.
  • Apply multivariate regression to account for hormonal interactions (e.g., leptin, ghrelin) .

Q. What strategies improve the translational relevance of in vitro findings for Galanin(7-29) (pig) in pain modulation?

  • Co-culture systems : Incorporate glial cells with dorsal root ganglion neurons to mimic neuroinflammatory microenvironments.
  • Pharmacokinetic profiling : Assess blood-brain barrier penetration using in situ perfusion models.
  • Behavioral assays : Complement molecular data with von Frey filament tests or conditioned place preference in chronic pain models .

Q. How do researchers reconcile discrepancies in reported binding affinities of Galanin(7-29) (pig) across receptor subtypes?

  • Controlled buffer conditions : Variations in pH, ions (e.g., Mg²⁺), and temperature alter receptor conformation. Standardize assays using HEPES-buffered saline at physiological pH (7.4).
  • Orthosteric vs. allosteric binding : Use FRET-based sensors to differentiate direct binding from indirect modulation.
  • Statistical rigor : Report effect sizes with 95% confidence intervals to contextualize variability .

Q. What methodological pitfalls should be avoided when investigating Galanin(7-29) (pig)’s role in neuroprotection?

  • Off-target effects : Include scrambled peptide controls in assays.
  • Temporal resolution : Acute vs. chronic administration may yield opposing outcomes (e.g., apoptosis vs. autophagy).
  • Endpoint selection : Combine histopathology (e.g., TUNEL staining) with functional recovery metrics (e.g., Morris water maze) .

Methodological Guidance for Data Interpretation

Q. How should researchers validate transcriptomic data linking Galanin(7-29) (pig) to synaptic plasticity?

  • Triangulate methods : Cross-validate RNA-seq findings with qPCR (≥3 reference genes) and Western blotting for protein-level changes.
  • Pathway analysis : Use tools like DAVID or STRING to identify overrepresented pathways (e.g., CREB signaling).
  • Functional assays : Electrophysiology (e.g., LTP measurements) confirms physiological relevance .

Q. What frameworks are recommended for designing dose-response studies with Galanin(7-29) (pig)?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Pilot studies to determine LD50 and EC50.
  • Novelty : Compare with known Galanin fragments (e.g., Galanin(1-15)).
  • Ethics : Follow ARRIVE guidelines for animal studies .

Q. How to address low reproducibility in behavioral studies involving Galanin(7-29) (pig)?

  • Pre-registration : Document hypotheses and protocols on platforms like Open Science Framework.
  • Blinding : Use double-blind designs for treatment allocation and data analysis.
  • Power analysis : Ensure sample sizes (n ≥ 8/group) are justified using G*Power software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.